2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide
CAS No.: 1021263-58-0
Cat. No.: VC11968417
Molecular Formula: C16H12Cl2N4O3S3
Molecular Weight: 475.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021263-58-0 |
|---|---|
| Molecular Formula | C16H12Cl2N4O3S3 |
| Molecular Weight | 475.4 g/mol |
| IUPAC Name | 2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C16H12Cl2N4O3S3/c17-9-3-1-2-4-10(9)21-13(23)8-26-16-20-7-11(15(19)22-16)28(24,25)14-6-5-12(18)27-14/h1-7H,8H2,(H,21,23)(H2,19,20,22) |
| Standard InChI Key | FQDHOYHSZSLDOQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₆H₁₂Cl₂N₄O₃S₃ and a molecular weight of 475.4 g/mol. Its IUPAC name reflects its multi-component structure, featuring a pyrimidine core modified with sulfonyl, thioether, and acetamide groups.
Structural Features
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Pyrimidine Ring: The central pyrimidine moiety at position 2 is substituted with an amino group (NH₂) and a sulfonyl-linked 5-chlorothiophene group.
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Thioether Bridge: A sulfur atom connects the pyrimidine ring to an acetamide side chain.
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Aromatic Substituents: The acetamide group is further substituted with a 2-chlorophenyl ring, enhancing lipophilicity and potential target binding .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂Cl₂N₄O₃S₃ | |
| Molecular Weight | 475.4 g/mol | |
| IUPAC Name | 2-[4-Amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide | |
| SMILES | C1=CC=C(C(=C1)Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl |
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via nucleophilic substitution reactions, typically involving:
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Sulfonylation: Introduction of the 5-chlorothiophene-2-sulfonyl group to the pyrimidine ring.
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Thioether Formation: Coupling the pyrimidine intermediate with a mercaptoacetamide derivative.
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Chlorophenyl Incorporation: Final functionalization with 2-chlorophenyl via amide bond formation.
Structural Modifications
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Thiophene vs. Furan: Replacement of furan with thiophene (as in this compound) enhances antibacterial activity against Staphylococcus aureus (MIC: 0.78 µM) .
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Guanidinium Groups: Analogous compounds with guanidinium moieties show improved cellular uptake, though this specific derivative lacks such groups .
| Organism | MIC (µM) | Cytotoxicity (HeLa IC₅₀, µM) | Source |
|---|---|---|---|
| S. aureus USA300 | 1.56–25.0 | 9.6–14.9 | |
| E. coli BW25113 | 25.0–50.0 | >100 | |
| HeLa Cells | - | 9.6–14.9 |
Mechanism of Action
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Membrane Disruption: The sulfonyl group may interact with lipid bilayers, causing permeability .
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Enzyme Inhibition: Structural analogs inhibit proteases (e.g., Tmprss2) and viral polymerases, suggesting potential antiviral applications .
Comparative Analysis with Structural Analogs
Activity vs. Pyrimidine Derivatives
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Thiophene Substitution: This compound’s thiophene-sulfonyl group confers 2–4× higher activity against S. aureus compared to furan or thiazole analogs .
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Chlorophenyl vs. Methoxyphenyl: The 2-chlorophenyl group enhances lipophilicity, improving membrane penetration over methoxy-substituted variants .
Table 3: Comparative MIC Values
| Compound | S. aureus MIC (µM) | E. coli MIC (µM) |
|---|---|---|
| Target Compound | 1.56 | 25.0 |
| Furan Analog (D09) | 6.25 | >50 |
| Thiazole Analog (D11) | 6.25 | >50 |
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